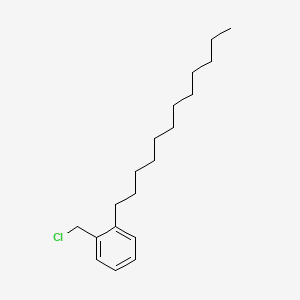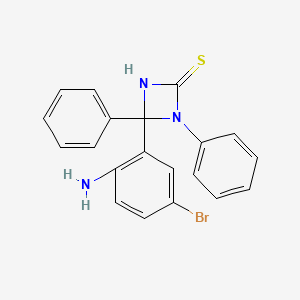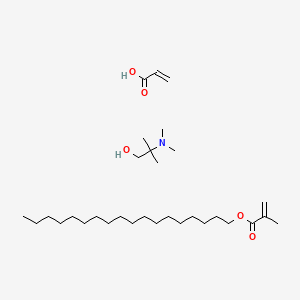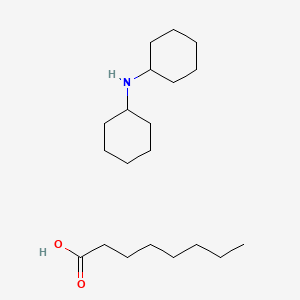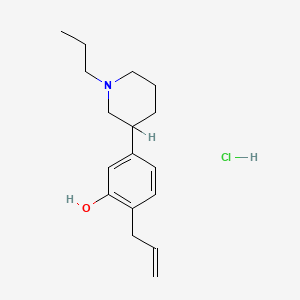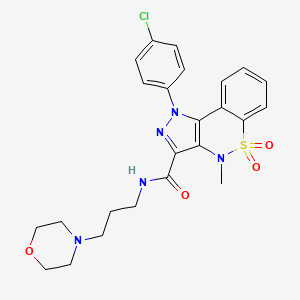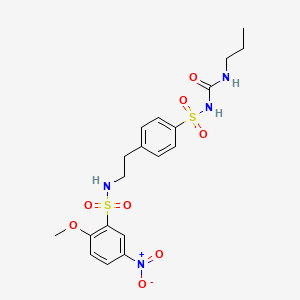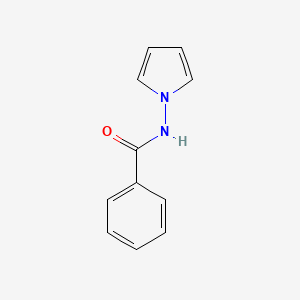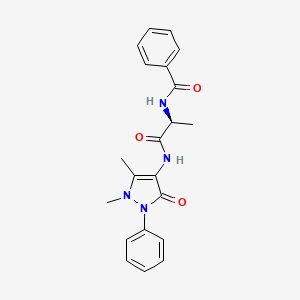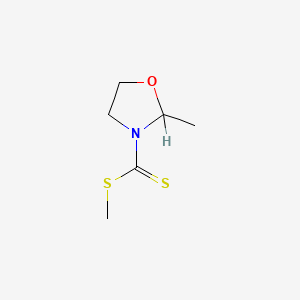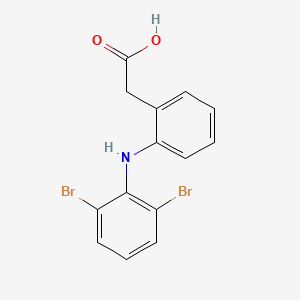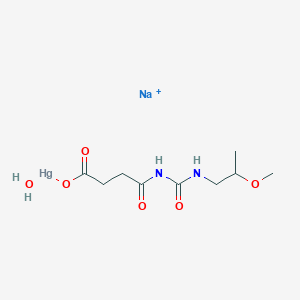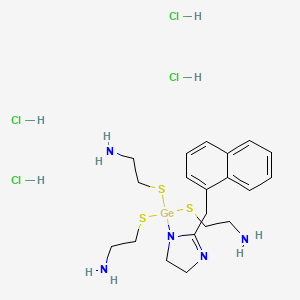
Ethanamine, 2,2',2''-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride is a complex organic compound with a unique structure that includes a germylidyne core and multiple thioether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride typically involves multiple steps. The initial step often includes the preparation of the germylidyne core, followed by the introduction of the thioether linkages and the ethanamine groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride can undergo several types of chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkages can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce a fully saturated ring system.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride involves its interaction with specific molecular targets. The germylidyne core and thioether linkages allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, dihydrochloride
- Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, monohydrochloride
Uniqueness
The tetrahydrochloride form of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris- is unique due to its higher solubility and stability compared to its dihydrochloride and monohydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Eigenschaften
CAS-Nummer |
153715-00-5 |
|---|---|
Molekularformel |
C20H35Cl4GeN5S3 |
Molekulargewicht |
656.2 g/mol |
IUPAC-Name |
2-[bis(2-aminoethylsulfanyl)-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;tetrahydrochloride |
InChI |
InChI=1S/C20H31GeN5S3.4ClH/c22-8-13-27-21(28-14-9-23,29-15-10-24)26-12-11-25-20(26)16-18-6-3-5-17-4-1-2-7-19(17)18;;;;/h1-7H,8-16,22-24H2;4*1H |
InChI-Schlüssel |
NJUYYSAQLXXCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)SCCN.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
